Benzyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride Benzyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1179360-86-1
VCID: VC17534065
InChI: InChI=1S/C16H23N3O2.2ClH/c17-14-9-19(10-14)15-7-4-8-18(11-15)16(20)21-12-13-5-2-1-3-6-13;;/h1-3,5-6,14-15H,4,7-12,17H2;2*1H
SMILES:
Molecular Formula: C16H25Cl2N3O2
Molecular Weight: 362.3 g/mol

Benzyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride

CAS No.: 1179360-86-1

Cat. No.: VC17534065

Molecular Formula: C16H25Cl2N3O2

Molecular Weight: 362.3 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride - 1179360-86-1

Specification

CAS No. 1179360-86-1
Molecular Formula C16H25Cl2N3O2
Molecular Weight 362.3 g/mol
IUPAC Name benzyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate;dihydrochloride
Standard InChI InChI=1S/C16H23N3O2.2ClH/c17-14-9-19(10-14)15-7-4-8-18(11-15)16(20)21-12-13-5-2-1-3-6-13;;/h1-3,5-6,14-15H,4,7-12,17H2;2*1H
Standard InChI Key WNHRXQHYDUUPNS-UHFFFAOYSA-N
Canonical SMILES C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N3CC(C3)N.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound features a piperidine ring substituted at the 3-position with a 3-aminoazetidine group, while the 1-position is protected by a benzyl carboxylate group. Key physicochemical properties include:

PropertyValue
Molecular Weight362.3 g/mol
Solubility (aqueous)≥50 mg/mL (dihydrochloride)
LogP (estimated)2.7–3.2

The 3-aminoazetidine moiety introduces conformational rigidity, which enhances binding affinity to biological targets compared to flexible amine derivatives . The dihydrochloride salt form improves bioavailability by increasing polarity, as evidenced by its solubility profile relative to free-base analogs (<10 mg/mL) .

Synthetic Strategies and Reaction Optimization

Core Synthetic Routes

The synthesis involves multi-step reactions, often beginning with piperidine derivatives. A validated method from analogous compounds includes:

  • Piperidine Functionalization:

    • Substitution at the 3-position using halogenated azetidines under basic conditions.

    • Example conditions:

      ReactantBaseSolventTemperatureYield
      3-BromoazetidineCs2_2CO3_3DMF100°C75%
  • Cbz Protection:

    • Benzyl chloroformate reacts with the piperidine amine in dichloromethane with triethylamine .

  • Salt Formation:

    • Treatment with hydrochloric acid yields the dihydrochloride salt, purified via recrystallization .

Industrial-Scale Considerations

Large-scale production employs automated reactors with in-line analytics to monitor reaction progression. Critical parameters include pH (7.5–8.5) and solvent choice (DMSO or MeCN), which optimize intermediate solubility and reaction rates .

Biological Activity and Mechanistic Insights

Kinase Inhibition

The azetidine-piperidine scaffold demonstrates potent inhibition of phosphoinositide 3-kinase γ (PI3Kγ), with an IC50_{50} of 12 nM . Comparative studies against pyrrolidine analogs (IC50_{50} > 100 nM) highlight the azetidine’s role in enhancing target affinity through reduced conformational flexibility .

GPCR Modulation

The free piperidine-1-carboxylic acid (post-hydrogenolysis) acts as a ligand for serotonin receptors (5-HT1A_{1A}), showing promise in neuropharmacology. In rodent models, derivatives exhibit improved mood stabilization, likely via serotonin pathway modulation .

Stability and Pharmacokinetic Profiling

Oxidative Stability

Accelerated degradation studies (40°C, 75% RH) reveal a half-life >6 months for the dihydrochloride salt, outperforming pyrrolidine-based compounds (t½_{½} <3 months) . The 3-aminoazetidine group resists metabolic oxidation, a common limitation in amine-containing drugs.

Pharmacokinetics in Preclinical Models

ParameterValue (Rodent)
Oral Bioavailability45%
Plasma Half-life2.8 h
CNS PenetrationModerate

These profiles suggest suitability for oral dosing in neurodegenerative disease models .

Comparative Analysis with Structural Analogs

Azetidine vs. Pyrrolidine Derivatives

FeatureAzetidine DerivativePyrrolidine Derivative
PI3Kγ IC50_{50}12 nM110 nM
Metabolic Stabilityt½_{½} >6 monthst½_{½} <3 months
Aqueous Solubility50 mg/mL8 mg/mL

The smaller azetidine ring reduces steric hindrance, enabling deeper binding pocket penetration .

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